molecular formula C4H7ClN4O B564629 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt CAS No. 1246816-45-4

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

Cat. No.

B564629

CAS RN:

1246816-45-4

Formula:

C4H7ClN4O

M. Wt:

165.555

InChI Key:

MXCUYSMIELHIQL-UJQHOCGYSA-N

IUPAC Name:

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (AICARHCl) is an important biological compound used in a variety of scientific research applications. AICARHCl is a synthetic molecule that is structurally similar to adenosine monophosphate (AMP). It is used in biochemical and physiological experiments to study the effects of AMP on various metabolic pathways. AICARHCl is a salt of 5-aminoimidazole-4-carboxamide-13C2,15N (AICAR) and hydrochloric acid (HCl).

Synthesis Method

AICARHCl is typically synthesized from a reaction between AICAR and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature, and the resulting product is a white crystalline powder. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Scientific Research Application
AICARHCl is used in a variety of scientific research applications. It is used in biochemical and physiological experiments to study the effects of AMP on various metabolic pathways. AICARHCl has also been used in studies of cell growth and differentiation, as well as in studies of the effects of drugs on the body.

Mechanism of Action

AICARHCl is a synthetic molecule that is structurally similar to adenosine monophosphate (AMP). It acts as an AMP mimetic, meaning that it binds to the same receptors as AMP and can activate the same metabolic pathways. AICARHCl can also act as an inhibitor of AMP-activated protein kinase (AMPK), which is an important regulator of cellular energy metabolism.

Biochemical and Physiological Effects

AICARHCl has a wide range of biochemical and physiological effects. It can stimulate the production of energy-producing molecules such as ATP, and it can also increase glucose uptake by cells. AICARHCl has also been shown to decrease the activity of enzymes involved in fatty acid metabolism, and it can increase the activity of enzymes involved in gluconeogenesis. Furthermore, AICARHCl has been shown to increase the expression of genes involved in oxidative phosphorylation, which is an important process in the production of ATP.

Advantages and Limitations for Lab Experiments

AICARHCl has several advantages for use in lab experiments. It is a safe and stable compound that can be easily synthesized and stored. It is also a highly selective AMP mimetic, meaning that it can be used to study the effects of AMP without affecting other metabolic pathways. Additionally, AICARHCl is relatively inexpensive and widely available.
However, there are some limitations to using AICARHCl in lab experiments. It is not as potent as some other AMP mimetics, and it can be rapidly metabolized by the body. Additionally, it is not as selective as some other AMP mimetics, and it can interact with other metabolic pathways.

Future Directions

The use of AICARHCl in scientific research is likely to continue to grow in the future. It has a wide range of potential applications, including studies of cell growth and differentiation, drug development, and metabolic regulation. Additionally, AICARHCl could be used in combination with other AMP mimetics to study the effects of AMP on different metabolic pathways. Furthermore, AICARHCl could be used to develop new drugs that target specific metabolic pathways. Finally, AICARHCl could be used to study the effects of AMP on different tissues and organs, such as the heart, liver, and muscles.
CAS RN 1246816-45-4
Product Name 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt
Molecular Formula C4H7ClN4O
Molecular Weight 165.555
IUPAC Name 4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
InChI InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1;
InChI Key MXCUYSMIELHIQL-UJQHOCGYSA-N
SMILES C1=NC(=C(N1)C(=O)N)N.Cl
Synonyms AICA-13C2,15N;  4-Amino-5-carbamoylimidazole-13C2,15N2Hydrochloride Salt;  5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt;  AIC-13C2,15N;  Ba 2756-13C2,15N;  NSC 7784-13C2,15N; 
Origin of Product United States

N/A